molecular formula C21H21FN4O4 B4621508 N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4621508
M. Wt: 412.4 g/mol
InChI Key: APJWHVBKVBJXAC-UHFFFAOYSA-N
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Description

N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O4 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.15468333 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies and Biological Activities

  • Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various moieties, such as 1,3,4-thiadiazole and 1,3,4-oxadiazole, which were tested for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate antimicrobial activity against test microorganisms, highlighting the potential utility of similar structures in developing new antimicrobial agents (Başoğlu et al., 2013).
  • Another study focused on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, exploring their antimicrobial activity and conducting docking studies. This research suggests the importance of structural variations in influencing biological activity and provides a framework for understanding how similar compounds might interact with biological targets (Spoorthy et al., 2021).

Antidepressant and Anticonvulsant Activities

  • Research on pyrazole derivatives, including the evaluation of their antidepressant and anticonvulsant activities, indicates that certain structural features can contribute to significant biological effects. Compounds in this category showed marked antidepressant activity, suggesting potential research applications in the development of new therapeutic agents for neurological disorders (Abdel-Aziz et al., 2009).

Antitumor and Cytotoxic Activities

  • The synthesis of amino acid ester derivatives containing 5-fluorouracil and their subsequent testing against cancer cell lines revealed that certain derivatives exhibited more inhibitory effects than 5-FU itself, indicating the potential for antitumor applications (Xiong et al., 2009).

Properties

IUPAC Name

N-[2-[[2-(2,3-dimethylphenoxy)acetyl]amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4/c1-13-4-3-5-17(14(13)2)29-12-18(27)23-10-11-24-20(28)21-25-19(26-30-21)15-6-8-16(22)9-7-15/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJWHVBKVBJXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

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